

MIPS-9922: A Selective PI3K β Inhibitor for Antiplatelet Therapy

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Compound of Interest

Compound Name: MIPS-9922

Cat. No.: B13436314

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An In-depth Technical Guide on the Discovery and Development of a Novel Antithrombotic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of **MIPS-9922**, a potent and selective small-molecule inhibitor of phosphoinositide 3-kinase β (PI3K β). **MIPS-9922** has demonstrated significant antiplatelet and antithrombotic activity in preclinical studies, positioning it as a promising candidate for the treatment of arterial thrombosis. This document details the quantitative data supporting its efficacy and selectivity, outlines the experimental methodologies employed in its characterization, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for **MIPS-9922**, including its in vitro potency against PI3K isoforms and its pharmacokinetic profile in rats.

Table 1: In Vitro Potency and Selectivity of **MIPS-9922**

PI3K Isoform	IC50 (nM)	Selectivity vs. PI3K β
PI3K β	63	-
PI3K δ	2200	>30-fold
PI3K α	Data not available	Data not available
PI3K γ	Data not available	Data not available

Table 2: Pharmacokinetic Profile of **MIPS-9922** in Rats

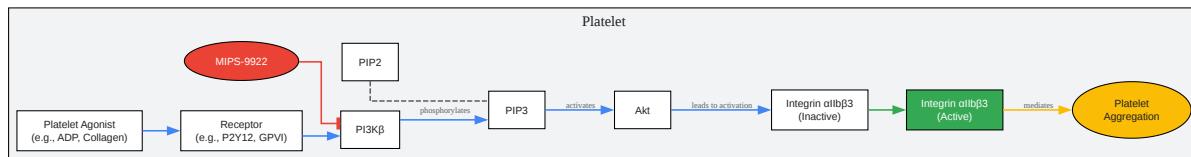
Parameter	Value	Route of Administration
Oral Bioavailability	25-28%	Oral
Maximum Plasma Concentration (C _{max})	Achieved 1-4 hours post-administration	Oral
In Vivo Efficacious Dose	2.5 mg/kg	Intravenous (bolus)

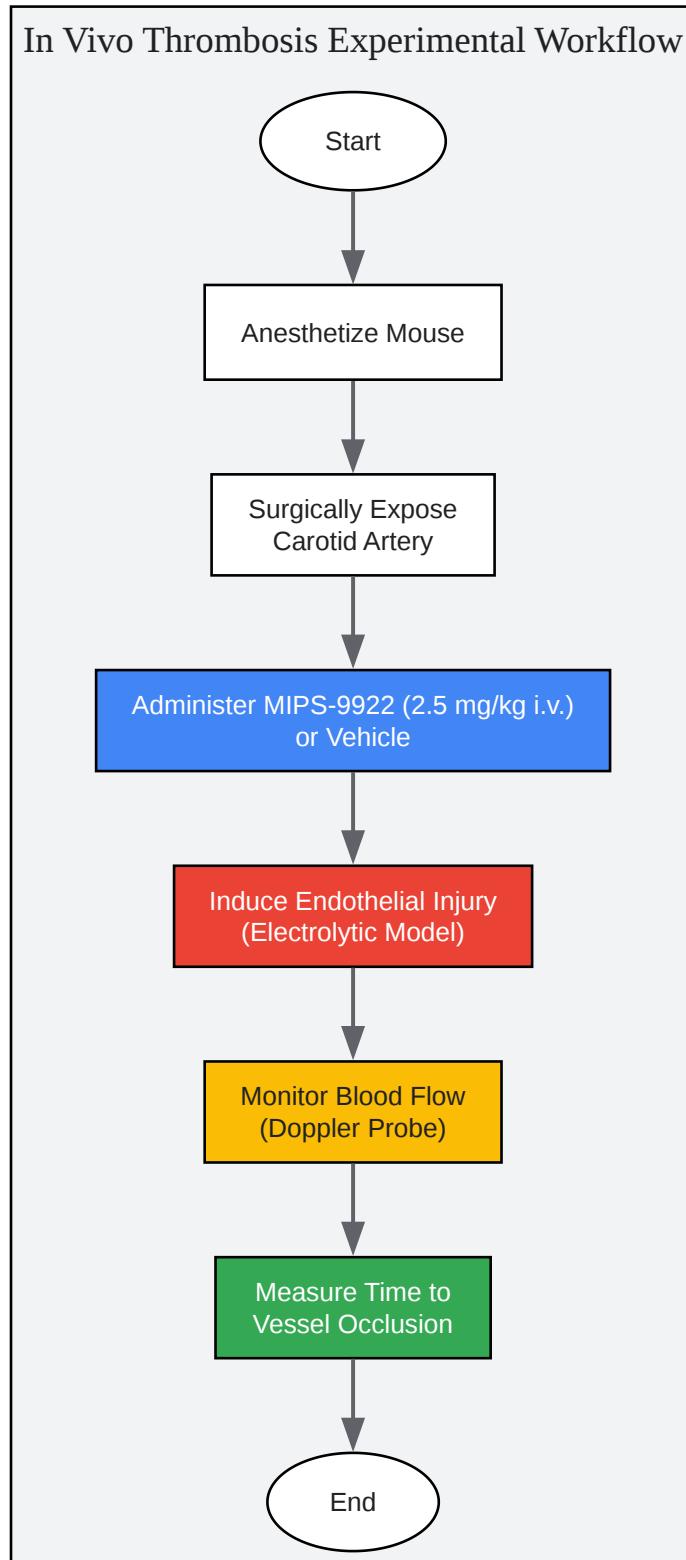
Mechanism of Action and Signaling Pathway

MIPS-9922 exerts its antiplatelet effect by selectively inhibiting the β isoform of phosphoinositide 3-kinase (PI3K). The selectivity of **MIPS-9922** for PI3K β is attributed to a specific interaction with the non-conserved aspartate residue at position 862 (Asp862) within the enzyme's catalytic domain.[\[1\]](#)

In platelets, PI3K β is a critical downstream effector of various cell surface receptors, including the glycoprotein VI (GPVI) collagen receptor and G-protein coupled receptors (GPCRs) for agonists like ADP.[\[2\]](#)[\[3\]](#) Upon agonist binding, PI3K β is activated, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt. This signaling cascade is essential for the "inside-out" signaling that leads to the activation of the integrin $\alpha IIb\beta 3$.[\[4\]](#) Activated $\alpha IIb\beta 3$ undergoes a conformational change that enables it to bind fibrinogen, a key step in platelet aggregation and thrombus formation.

By inhibiting PI3K β , **MIPS-9922** effectively blocks this signaling pathway, thereby preventing the activation of integrin α IIb β 3 and subsequent platelet aggregation.[1]





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